![molecular formula C12H12N2S B1501780 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole CAS No. 885272-24-2](/img/structure/B1501780.png)
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
Overview
Description
“6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole” is a complex organic compound that contains an indazole ring and a thiopyran ring. Indazoles are a class of organic compounds that contain a pyrazole ring fused to a benzene ring . Thiopyran is a heterocyclic compound containing a ring of five carbon atoms, one sulfur atom, and one double bond .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indazole ring and the thiopyran ring in separate steps, followed by a coupling reaction to join the two rings together. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole and thiopyran rings. The indazole ring is aromatic and planar, while the thiopyran ring is non-aromatic and may adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indazole and thiopyran rings. The indazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The thiopyran ring, on the other hand, might undergo reactions at the sulfur atom or the adjacent carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thiopyran ring could potentially make this compound more polar and increase its boiling point compared to similar compounds without a sulfur atom .Safety and Hazards
Future Directions
The study of indazole derivatives is a very active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks for the synthesis of biologically active molecules . Therefore, “6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole” could potentially be of interest in future research projects.
properties
IUPAC Name |
6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTAWMONOKNQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1C2=CC3=C(C=C2)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696233 | |
Record name | 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole | |
CAS RN |
885272-24-2 | |
Record name | 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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